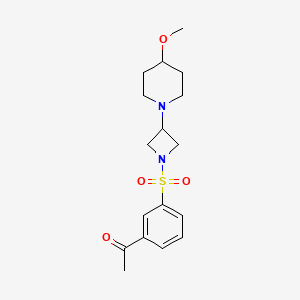
1-(3-((3-(4-Methoxypiperidin-1-yl)azetidin-1-yl)sulfonyl)phenyl)ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3-((3-(4-Methoxypiperidin-1-yl)azetidin-1-yl)sulfonyl)phenyl)ethanone is a complex organic compound with a molecular formula of C17H24N2O4S and a molecular weight of 352.45. This compound features a unique structure that includes a methoxypiperidine, an azetidine, and a sulfonyl group attached to a phenyl ring, making it an interesting subject for various chemical studies and applications.
Vorbereitungsmethoden
The synthesis of 1-(3-((3-(4-Methoxypiperidin-1-yl)azetidin-1-yl)sulfonyl)phenyl)ethanone involves multiple steps, typically starting with the preparation of the azetidine and piperidine intermediates. These intermediates are then coupled with a sulfonyl chloride derivative under controlled conditions to form the final product. The reaction conditions often include the use of organic solvents such as dichloromethane or tetrahydrofuran, and catalysts like triethylamine to facilitate the reaction .
Industrial production methods for this compound would likely involve scaling up the laboratory synthesis process, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
1-(3-((3-(4-Methoxypiperidin-1-yl)azetidin-1-yl)sulfonyl)phenyl)ethanone can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, potentially reducing the sulfonyl group to a thiol.
Substitution: Nucleophilic substitution reactions can occur at the methoxy group or the sulfonyl group, using reagents like sodium methoxide or thiolates.
The major products formed from these reactions depend on the specific reagents and conditions used, but they generally involve modifications to the functional groups present in the compound.
Wissenschaftliche Forschungsanwendungen
1-(3-((3-(4-Methoxypiperidin-1-yl)azetidin-1-yl)sulfonyl)phenyl)ethanone has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s unique structure allows it to interact with various biological targets, making it useful in the study of enzyme inhibition and receptor binding.
Industry: Used in the development of new materials with specific properties, such as polymers or coatings.
Wirkmechanismus
The mechanism of action of 1-(3-((3-(4-Methoxypiperidin-1-yl)azetidin-1-yl)sulfonyl)phenyl)ethanone involves its interaction with molecular targets such as enzymes or receptors. The sulfonyl group can form strong interactions with active sites of enzymes, potentially inhibiting their activity. The methoxypiperidine and azetidine moieties can interact with receptor sites, modulating their function and leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 1-(3-((3-(4-Methoxypiperidin-1-yl)azetidin-1-yl)sulfonyl)phenyl)ethanone include:
1-(3-(4-Methoxypiperidin-1-yl)azetidin-1-yl)-3-(3-methylthiophen-2-yl)propan-1-one: This compound shares the methoxypiperidine and azetidine moieties but differs in the presence of a thiophene ring instead of a phenyl ring.
1-(3-(4-Methoxypiperidin-1-yl)azetidin-1-yl)-3-(4-methylphenyl)propan-1-one: Similar structure but with a methylphenyl group instead of a sulfonylphenyl group.
The uniqueness of this compound lies in its combination of functional groups, which confer specific chemical and biological properties not found in the similar compounds.
Eigenschaften
IUPAC Name |
1-[3-[3-(4-methoxypiperidin-1-yl)azetidin-1-yl]sulfonylphenyl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2O4S/c1-13(20)14-4-3-5-17(10-14)24(21,22)19-11-15(12-19)18-8-6-16(23-2)7-9-18/h3-5,10,15-16H,6-9,11-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYLSZNZMGILINH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)S(=O)(=O)N2CC(C2)N3CCC(CC3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[(6-methyl-2-oxo-1,2-dihydropyrimidin-4-yl)sulfanyl]-N-(3-nitrophenyl)acetamide](/img/structure/B2703481.png)
![N-[(1S)-1-(pyridin-2-yl)ethyl]methanesulfonamide](/img/structure/B2703483.png)
![2-(2-{[2-(Dimethylamino)ethyl]sulfanyl}-1,3-thiazol-4-yl)acetic acid](/img/structure/B2703484.png)
![N-(1-{1-[2-(3-methoxyphenoxy)ethyl]-1H-1,3-benzodiazol-2-yl}ethyl)furan-2-carboxamide](/img/structure/B2703486.png)
![(4Z)-12-[2-(morpholin-4-yl)ethyl]-4-(phenylmethylidene)-3,10-dioxa-12-azatricyclo[7.4.0.0^{2,6}]trideca-1,6,8-trien-5-one; propan-2-ol](/img/structure/B2703489.png)

![2-Ethyl-5-(furan-2-yl(4-phenylpiperazin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2703492.png)
![6-Methyl-2-({1-[(oxan-4-yl)methyl]piperidin-4-yl}methyl)-2,3-dihydropyridazin-3-one](/img/structure/B2703494.png)
![2-[(2Z)-4-(4-ethoxyphenyl)-5-methyl-2-(phenylimino)-2,3-dihydro-1,3-thiazol-3-yl]ethyl benzoate](/img/structure/B2703495.png)


